1-(Docosyloxy)docosane
Description
1-(Docosyloxy)docosane is a long-chain symmetrical ether with the chemical formula C₄₄H₉₀O, formed by two docosyl (C₂₂H₄₅) groups linked via an oxygen atom. This compound belongs to the class of dialkyl ethers, characterized by their low polarity, high hydrophobicity, and stability under neutral conditions.
Properties
Molecular Formula |
C44H90O |
|---|---|
Molecular Weight |
635.2 g/mol |
IUPAC Name |
1-docosoxydocosane |
InChI |
InChI=1S/C44H90O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-44H2,1-2H3 |
InChI Key |
JPPRXACMNPYJNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOCCCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Docosyloxy)docosane can be synthesized through the reaction of docosanol with docosyl bromide in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) under reflux conditions. The general reaction scheme is as follows: [ \text{Docosanol} + \text{Docosyl Bromide} \xrightarrow{\text{NaH}} \text{this compound} + \text{NaBr} ]
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the purification of the product through distillation or recrystallization to achieve high purity levels required for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-(Docosyloxy)docosane primarily undergoes substitution reactions due to the presence of the ether linkage. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve halogenating agents such as bromine or chlorine in the presence of a catalyst.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide can oxidize this compound to form corresponding carboxylic acids.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the compound to its corresponding alcohols.
Major Products Formed:
Substitution: Formation of halogenated derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
1-(Docosyloxy)docosane has a wide range of applications in scientific research:
Biology: Studied for its role in membrane biophysics and as a model compound for understanding lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Mechanism of Action
The mechanism of action of 1-(Docosyloxy)docosane involves its interaction with lipid membranes. The long aliphatic chains allow it to integrate into lipid bilayers, affecting membrane fluidity and stability. This property is particularly useful in drug delivery systems where it can enhance the permeability and retention of therapeutic agents.
Comparison with Similar Compounds
Functional Group and Molecular Properties
The functional group defines reactivity and physical properties. Below is a comparative analysis:
Key Observations :
- Molecular Weight : The ether’s larger size (C₄₄ vs. C₂₂ analogs) suggests higher melting points and lower solubility in polar solvents compared to smaller analogs.
- Reactivity : Ethers are less reactive than alcohols (oxidation, esterification) and alkenes (addition reactions). 1-Bromodocosane, as an alkyl halide, is reactive in nucleophilic substitutions .
Physical Properties
Physical properties are influenced by chain length and functional groups:
Key Observations :
- Melting Points: Docosane’s lower melting point (44–46°C) compared to 1-docosanol (71–73°C) reflects weaker intermolecular forces (van der Waals vs. hydrogen bonding in alcohols). The ether’s melting point is expected to align with other long-chain ethers, likely >70°C.
- Solubility : All compounds are hydrophobic, with negligible water solubility due to long alkyl chains.
Key Observations :
Toxicity and Environmental Impact
Key Observations :
- 1-Docosanol’s safety profile supports its use in consumer products .
- Long-chain alkanes like docosane are considered environmentally benign due to low reactivity and bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
